2-(2-chloro-1H-benzimidazol-1-yl)-N,N-dimethylacetamide
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Overview
Description
2-(2-Chloro-1,3-benzodiazol-1-yl)-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-1,3-benzodiazol-1-yl)-N,N-dimethylacetamide typically involves the reaction of 2-chloro-1,3-benzodiazole with N,N-dimethylacetamide under specific conditions. The reaction may require the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-1,3-benzodiazol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the benzodiazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the benzodiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-1,3-benzodiazol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-1,3-benzodiazol-1-yl)-N,N-dimethylacetamide: shares similarities with other benzodiazole derivatives, such as:
Uniqueness
The uniqueness of 2-(2-chloro-1,3-benzodiazol-1-yl)-N,N-dimethylacetamide lies in its specific chemical structure, which imparts distinct physical and chemical properties
Properties
Molecular Formula |
C11H12ClN3O |
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Molecular Weight |
237.68 g/mol |
IUPAC Name |
2-(2-chlorobenzimidazol-1-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H12ClN3O/c1-14(2)10(16)7-15-9-6-4-3-5-8(9)13-11(15)12/h3-6H,7H2,1-2H3 |
InChI Key |
DTFNDWHTLRJPIW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1C2=CC=CC=C2N=C1Cl |
Origin of Product |
United States |
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